![molecular formula C21H12F4N2O B2734599 4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone CAS No. 551921-14-3](/img/structure/B2734599.png)
4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone” is a complex organic molecule that contains several functional groups. It has a phthalazinone core, which is a bicyclic system containing a nitrogen atom. Attached to this core are two phenyl rings, one of which is substituted with a fluorine atom and the other with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phthalazinone core and the introduction of the fluorophenyl and trifluoromethylphenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine and trifluoromethyl groups could influence the compound’s electronic structure and potentially its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the fluorine and trifluoromethyl groups could make the compound more reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the presence of the fluorine and trifluoromethyl groups could affect properties like its solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Environmental Applications
One key area of application involves the synthesis of intermediate compounds such as 2-Fluoro-4-bromobiphenyl, which is crucial for manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory and analgesic substance. The synthesis process highlights the challenges and solutions in producing such intermediates on a pilot scale, emphasizing the need for practical and safe methods in industrial chemistry (Qiu et al., 2009).
Fluoroalkylation in Aqueous Media
The review on fluoroalkylation reactions in aqueous media is particularly relevant, as it discusses the incorporation of fluorinated or fluoroalkylated groups into target molecules. This process is significant due to the unique effects these groups have on the physical, chemical, and biological properties of molecules. The review emphasizes the importance of developing mild, environment-friendly, and efficient methods for such incorporations, reflecting the broader interest in green chemistry (Song et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental impact and degradation of polyfluoroalkyl chemicals, including compounds related to "4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone," are covered in several studies. These compounds, due to their widespread use in industrial and commercial applications, have raised concerns over their persistence and potential toxicity. Research into their microbial degradation is crucial for understanding how these compounds break down in the environment and the potential for mitigating their impacts (Liu & Avendaño, 2013).
Fluorinated Alternatives and Environmental Safety
Another study discusses the transition to fluorinated alternatives to address the environmental and health concerns associated with long-chain perfluoroalkyl carboxylic acids and sulfonic acids. This research highlights the need for accessible information on these alternatives to facilitate risk assessment and management. The study underscores the importance of understanding the environmental releases, persistence, and exposure risks associated with these fluorinated substances (Wang et al., 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F4N2O/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(28)27(26-19)16-11-7-14(8-12-16)21(23,24)25/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQMSKRRDURMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(isopentyloxy)-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734516.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734518.png)
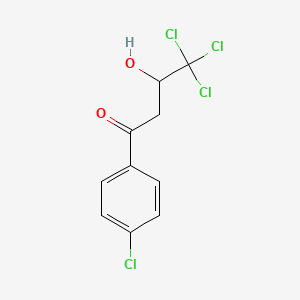
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2734521.png)
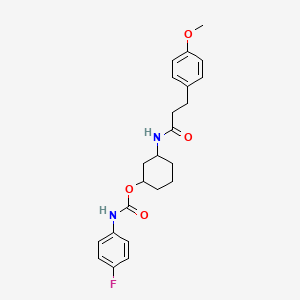
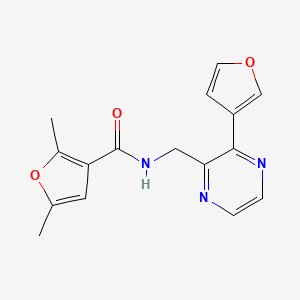
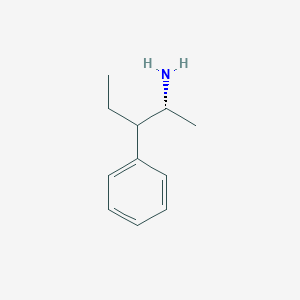
![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2734526.png)
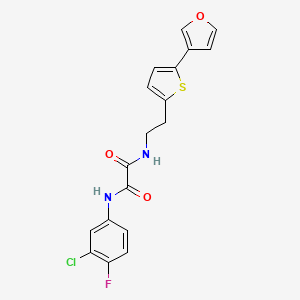
![{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2734529.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2734531.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2734534.png)
![4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2734537.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2734539.png)